
9-(2-fluorobenzyl)-6-(methylamino)-9H-purine
Übersicht
Beschreibung
9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, also known as FMAP, is a novel purine derivative that has been studied for its potential applications in various scientific research areas. FMAP is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, FMAP has been investigated for its potential to be used as a drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
PDE4 Inhibition
BW-A 78U is known to be a PDE4 inhibitor . PDE4, or Phosphodiesterase 4, is an enzyme that plays a crucial role in inflammatory responses. By inhibiting this enzyme, BW-A 78U could potentially be used in the treatment of conditions such as asthma, COPD (Chronic Obstructive Pulmonary Disease), and other inflammatory diseases .
Research on Inflammatory Responses
BW-A 78U has been used in cell research to study inflammatory responses . For instance, mononuclear cells were incubated with BW-A 78U, and then stimulated with lipopolysaccharide (LPS), a molecule known to trigger strong immune responses in animals . This kind of research can help scientists better understand the body’s inflammatory response and how to control it .
Potential Therapeutic Applications
Given its role as a PDE4 inhibitor, BW-A 78U could potentially have therapeutic applications. PDE4 inhibitors have been investigated for their potential to treat a variety of conditions, including respiratory and inflammatory diseases, as well as neurological and psychiatric disorders .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of BW-A 78U is PDE4 (Phosphodiesterase 4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
BW-A 78U acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell. This can lead to a variety of effects, depending on the specific cell type and the signaling pathways that are activated.
Biochemical Pathways
The increase in cAMP levels caused by BW-A 78U can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior .
Result of Action
The cellular and molecular effects of BW-A 78U’s action depend on the specific context in which it is used. For example, by increasing cAMP levels, it could potentially influence processes such as cell proliferation, inflammation, and apoptosis .
Action Environment
The action, efficacy, and stability of BW-A 78U can be influenced by various environmental factors. These might include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABAGHILOTTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101190-60-7 (hydrochloride) | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143759 | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101155-02-6 | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-A 78U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?
A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []
Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]
Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []
Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?
A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.
Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.
Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?
A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
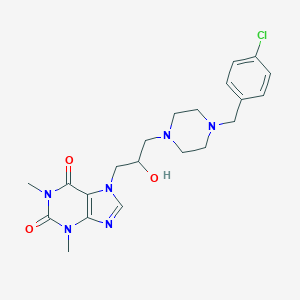
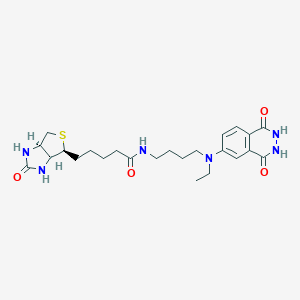


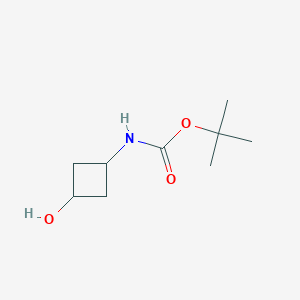

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
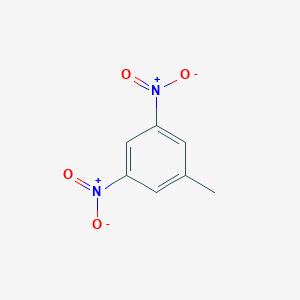



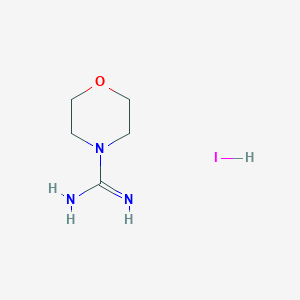
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)